6-Hepten-3-ol, 2,4,4-trimethyl-
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Overview
Description
6-Hepten-3-ol, 2,4,4-trimethyl- is an organic compound with the molecular formula C10H20O It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-3-ol, 2,4,4-trimethyl- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2,4,4-trimethyl-1-heptene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of 6-Hepten-3-ol, 2,4,4-trimethyl- may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the addition of hydrogen to the double bond, followed by oxidation to introduce the hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
6-Hepten-3-ol, 2,4,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Scientific Research Applications
6-Hepten-3-ol, 2,4,4-trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hepten-3-ol, 2,4,4-trimethyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in its structure allows for addition reactions, making it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Hepten-3-ol: Similar structure but lacks the additional methyl groups.
2,4,4-Trimethyl-1-pentene: Similar structure but lacks the hydroxyl group.
3-Heptanol: Similar structure but lacks the double bond.
Uniqueness
6-Hepten-3-ol, 2,4,4-trimethyl- is unique due to the presence of both a double bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. The additional methyl groups also influence its reactivity and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
141482-72-6 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,4,4-trimethylhept-6-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-6-7-10(4,5)9(11)8(2)3/h6,8-9,11H,1,7H2,2-5H3 |
InChI Key |
KGHJOLMLHPAWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)CC=C)O |
Origin of Product |
United States |
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